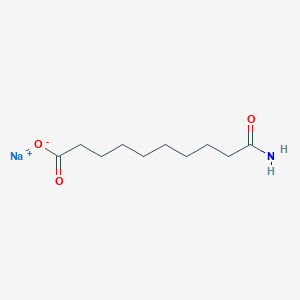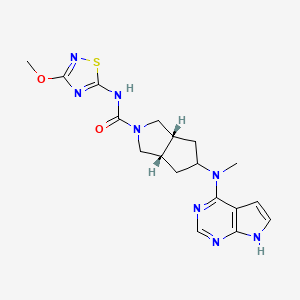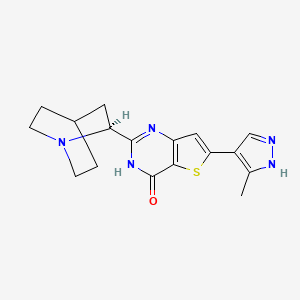
Sodium sebacamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium sebacamate is a biochemical compound with the molecular formula C10H22N2O3 and a molecular weight of 218.297 g/mol . It is primarily used in scientific research and has various applications in different fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium sebacamate can be synthesized through the reaction of sebacic acid with sodium hydroxide. The reaction typically involves heating sebacic acid with an aqueous solution of sodium hydroxide, resulting in the formation of this compound and water.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, concentration, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: Sodium sebacamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sebacic acid.
Reduction: Reduction reactions can convert it back to sebacic acid derivatives.
Substitution: It can participate in substitution reactions where the sodium ion is replaced by other cations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various metal salts can be used to replace the sodium ion.
Major Products:
Oxidation: Sebacic acid.
Reduction: Sebacic acid derivatives.
Substitution: Metal sebacamates.
Scientific Research Applications
Sodium sebacamate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is utilized in biochemical assays and studies involving enzyme inhibition.
Medicine: Research on its potential therapeutic effects and drug delivery systems.
Industry: Used as an additive in lubricants, cosmetics, and pharmaceuticals.
Mechanism of Action
The mechanism of action of sodium sebacamate involves its interaction with specific molecular targets. It acts as an inhibitor in biochemical pathways, affecting enzyme activity and metabolic processes. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
- Sodium sebacate
- Calcium sebacate
- Disodium sebacate
Comparison: Sodium sebacamate is unique due to its specific molecular structure and properties. Compared to sodium sebacate and calcium sebacate, it has distinct biochemical activities and applications. Its inhibitory effects on enzymes and its use in various research fields set it apart from other similar compounds .
Properties
CAS No. |
1823745-79-4 |
|---|---|
Molecular Formula |
C10H18NNaO3 |
Molecular Weight |
223.25 |
IUPAC Name |
sodium;10-amino-10-oxodecanoate |
InChI |
InChI=1S/C10H19NO3.Na/c11-9(12)7-5-3-1-2-4-6-8-10(13)14;/h1-8H2,(H2,11,12)(H,13,14);/q;+1/p-1 |
InChI Key |
OWRUFYSBWUPXPO-UHFFFAOYSA-M |
SMILES |
C(CCCCC(=O)[O-])CCCC(=O)N.[Na+] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Sodium sebacamate; Decanoic acid, 10-amino-10-oxo-, ammonium salt (1:1); UNII-457NV97HA5. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![sodium;cyclopropylsulfonyl-[(1R,4R,7Z,15R,17R)-17-[7-methoxy-8-methyl-2-(4-propan-2-yl-1,3-thiazol-2-yl)quinolin-4-yl]oxy-13-methyl-2,14-dioxo-3,13-diazatricyclo[13.3.0.04,6]octadec-7-ene-4-carbonyl]azanide](/img/structure/B610843.png)



![7-(3-(4-(6-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)propoxy)-3-methyl-3,4-dihydroquinolin-2(1H)-one](/img/structure/B610849.png)

![2,4-dioxo-N-[4-(pyridin-3-yloxy)phenyl]-1,2,3,4-tetrahydroquinazoline-6-sulfonamide](/img/structure/B610852.png)
